HDAC1/2 Inhibitory Potency: THP-Protected vs. Free Hydroxamic Acid (Compound 8)
The THP-protected compound 951655-99-5 exhibits an HDAC1/HDAC2 IC50 of 5,000 nM in HeLa cell extract, whereas its free hydroxamic acid counterpart, compound 8, inhibits HDAC1 with an IC50 of 12.3 nM and HDAC2 with an IC50 of 4.0 nM in isolated isoenzyme assays [1][2]. This represents a 406-fold to 1,250-fold reduction in potency due to THP masking of the zinc-binding group.
| Evidence Dimension | HDAC1 and HDAC2 inhibitory potency |
|---|---|
| Target Compound Data | HDAC1/2 IC50 = 5,000 nM (HeLa cell extract) |
| Comparator Or Baseline | Compound 8: HDAC1 IC50 = 12.3 nM, HDAC2 IC50 = 4.0 nM (isolated isoenzyme) |
| Quantified Difference | 406-fold less potent than HDAC1; 1,250-fold less potent than HDAC2 |
| Conditions | Target: HeLa nuclear extract, 30 min incubation; Comparator: recombinant HDAC1/2 isoenzymes, fluorogenic peptide substrate |
Why This Matters
This potency gap unequivocally demonstrates that 951655-99-5 cannot substitute for active HDAC inhibitors in enzymatic screens; it is structurally designed as a protected precursor, not a direct inhibitor.
- [1] BindingDB. BDBM50497582, CHEMBL3342170. IC50 = 5.00E+3 nM for HDAC1/HDAC2 in human HeLa cell extract. View Source
- [2] Lai, M.-J.; et al. J. Med. Chem. 2012, 55 (8), 3777–3791. Table 2: Compound 8 HDAC1 IC50 = 12.3 ± 4.2 nM, HDAC2 IC50 = 4.0 ± 0.7 nM. View Source
